

Vildagliptin dihydrate molecular weight and formula

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Compound of Interest

Compound Name: *Vildagliptin dihydrate*

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Vildagliptin Dihydrate: A Technical Overview

This guide provides a comprehensive technical overview of **vildagliptin dihydrate**, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and synthesis.

Chemical and Physical Properties

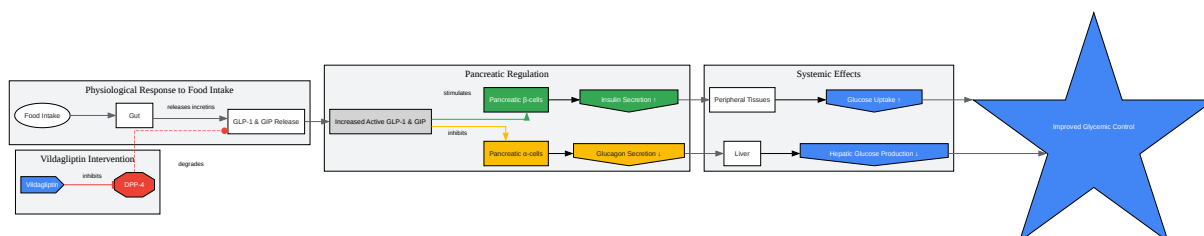
Vildagliptin is an orally active antihyperglycemic agent.[1][3] The active pharmaceutical ingredient is often used in its dihydrate form. The molecular and physical properties of both the anhydrous and dihydrate forms are summarized below for clarity and comparison.

Property	Vildagliptin	Vildagliptin Dihydrate
Molecular Formula	C ₁₇ H ₂₅ N ₃ O ₂ [3][4][5]	C ₁₇ H ₂₉ N ₃ O ₄ [6]
Molecular Weight	303.40 g/mol [4][5][7]	339.43 g/mol [6][8]
CAS Number	274901-16-5[4]	2133364-01-7[6][9]
Physical Form	White to beige powder	White solid[7]
Melting Point	148-150 °C (from 2-propanol) [7]	Not available
Solubility	Soluble in DMSO (2 mg/mL)	Soluble in DMSO[9]

Mechanism of Action

Vildagliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][10][11] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).[1][10] These incretins are released from the gut in response to food intake and play a crucial role in glucose homeostasis.[10]

By inhibiting DPP-4, vildagliptin increases the levels of active GLP-1 and GIP.[1][10] This leads to a glucose-dependent enhancement of insulin secretion from pancreatic β -cells and suppression of glucagon release from pancreatic α -cells.[10][11][12] The improved insulin-to-glucagon ratio results in decreased hepatic glucose production and better overall glycemic control, both in fasting and postprandial states.[1][12] A key advantage of this mechanism is the low risk of hypoglycemia, as the effects are glucose-dependent.[10][11]



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Caption: Signaling pathway of Vildagliptin's mechanism of action.

Experimental Protocols: Synthesis of Vildagliptin

Several synthetic routes for vildagliptin have been reported. A common approach involves the condensation of (S)-1-(chloroacetyl)-2-cyanopyrrolidine with 3-amino-1-adamantanol.[13] The stereoisomer with the desired biological activity is the (2S) enantiomer.[14][15]

Materials:

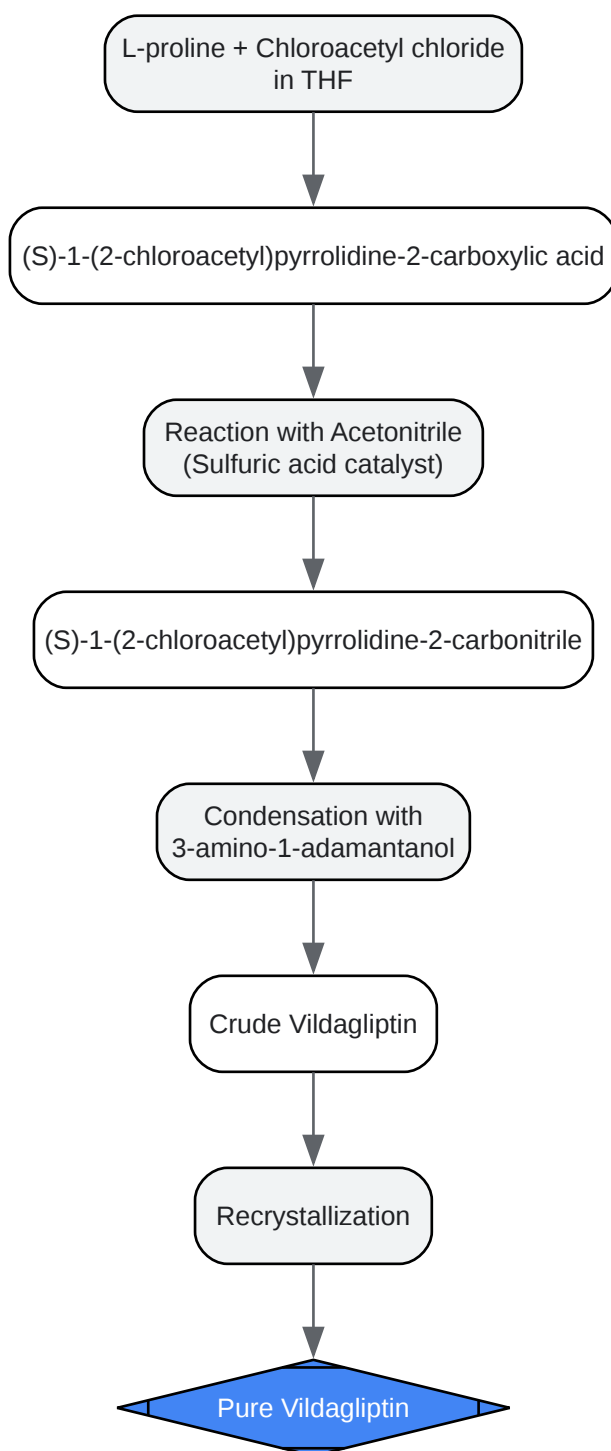
- L-proline
- Chloroacetyl chloride
- Tetrahydrofuran (THF)

- Acetonitrile
- Sulfuric acid
- 3-aminoadamantanol

Methodology:

A generalized synthetic workflow is outlined below. This process starts from L-proline.

- Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid: L-proline is reacted with chloroacetyl chloride in tetrahydrofuran.[\[16\]](#)
- Formation of the Nitrile Intermediate: The resulting carboxylic acid is then treated with acetonitrile in the presence of sulfuric acid to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[\[16\]](#)
- Condensation Reaction: The intermediate, (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine, is condensed with 3-amino-1-adamantanol to form crude vildagliptin.[\[13\]](#)
- Purification: The crude product is purified through recrystallization to obtain the final, high-purity vildagliptin.[\[13\]](#)



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Caption: Generalized workflow for the synthesis of Vildagliptin.

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